4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone 4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18448583
InChI: InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-3-2-4-9(12)5-8/h2-6H,1H3/b10-6-
SMILES:
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol

4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone

CAS No.:

Cat. No.: VC18448583

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone -

Specification

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
IUPAC Name (4Z)-4-[(3-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-3-2-4-9(12)5-8/h2-6H,1H3/b10-6-
Standard InChI Key HMKQATJQXAJREQ-POHAHGRESA-N
Isomeric SMILES CC1=N/C(=C\C2=CC(=CC=C2)F)/C(=O)O1
Canonical SMILES CC1=NC(=CC2=CC(=CC=C2)F)C(=O)O1

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a five-membered oxazolone ring (1,3-oxazol-5-one) with a 2-methyl group at position 2 and a (3-fluorophenyl)methylene substituent at position 4. The oxazolone ring adopts a planar conformation, while the 3-fluorophenyl group introduces steric and electronic effects due to the electronegative fluorine atom . X-ray crystallography of analogous oxazolones confirms a Z-configuration at the exocyclic double bond, which stabilizes the structure through conjugation between the arylidene moiety and the carbonyl group .

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight205.18 g/mol
Density1.25 g/cm³
Boiling Point291.3°C at 760 mmHg
Flash Point130°C
LogP (Partition Coefficient)1.58

The relatively high logP value suggests moderate lipophilicity, which influences its solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via a condensation reaction between 3-fluorobenzaldehyde and 2-methyl-5(4H)-oxazolone under acidic or basic conditions. A representative procedure involves refluxing equimolar amounts of the aldehyde and oxazolone derivative in ethanol with a catalytic amount of piperidine, yielding the product in ~70% purity. Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes while maintaining yields above 65% .

Reaction Optimization

Critical parameters affecting yield and purity include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.

  • Catalysts: Piperidine and acetic acid are commonly used, with the latter improving regioselectivity .

  • Temperature: Reactions proceed optimally at 80–100°C, avoiding decomposition of the oxazolone ring.

Biological Activities

Antimicrobial Properties

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The fluorine atom enhances membrane permeability by increasing electronegativity, while the oxazolone moiety disrupts bacterial cell wall synthesis via covalent binding to penicillin-binding proteins.

Applications in Materials Science

Fluorescent Palladium Complexes

Recent breakthroughs demonstrate that palladation of 4-[(3-fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone produces highly fluorescent complexes. For example, [Pd(C^N-oxazolone)(O₂CCF₃)(py)] exhibits a 28% quantum yield (ΦPL), a 280-fold increase over the non-metallated ligand . These complexes emit in the green-to-yellow spectrum (λem = 510–570 nm), making them suitable for OLEDs and bioimaging probes .

Table 2: Fluorescence Properties of Palladium Complexes

Complexλem (nm)ΦPL (%)Reference
[Pd(Ox)(O₂CCF₃)(py)]53028
[Pd(Ox)(Cl)(py)]54515

Recent Research Developments

Computational Modeling

TD-DFT studies reveal that palladation reduces non-radiative decay by stabilizing the HOMO-LUMO gap (ΔE = 3.1 eV) . The 3-fluorophenyl group delocalizes electron density, enhancing fluorescence efficiency .

Hybrid Drug Candidates

Ongoing work explores conjugating the oxazolone core to cisplatin analogs, aiming to synergize DNA crosslinking and ROS generation mechanisms .

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